molecular formula C13H10N4O3S B6092177 4-(((3-(2-FURYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-1,3-BENZENEDIOL

4-(((3-(2-FURYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-1,3-BENZENEDIOL

Cat. No.: B6092177
M. Wt: 302.31 g/mol
InChI Key: ABCKMQFBVZBWHS-VGOFMYFVSA-N
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Description

4-(((3-(2-FURYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-1,3-BENZENEDIOL is a complex organic compound that features a combination of furan, triazole, and benzenediol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-(2-FURYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-1,3-BENZENEDIOL typically involves multi-step organic reactions. One common approach is the condensation of 2-furyl aldehyde with 3-amino-5-mercapto-1,2,4-triazole under acidic conditions to form the intermediate. This intermediate is then reacted with 1,3-benzenediol in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(((3-(2-FURYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-1,3-BENZENEDIOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(((3-(2-FURYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-1,3-BENZENEDIOL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials

Mechanism of Action

The mechanism of action of 4-(((3-(2-FURYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-1,3-BENZENEDIOL involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((3-(2-FURYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-1,3-BENZENEDIOL is unique due to its combination of furan, triazole, and benzenediol moieties, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and a wide range of applications in various fields .

Properties

IUPAC Name

4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S/c18-9-4-3-8(10(19)6-9)7-14-17-12(15-16-13(17)21)11-2-1-5-20-11/h1-7,18-19H,(H,16,21)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCKMQFBVZBWHS-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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